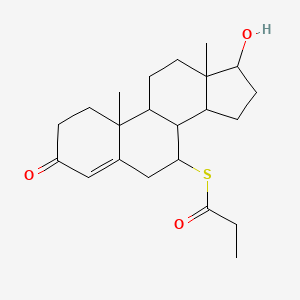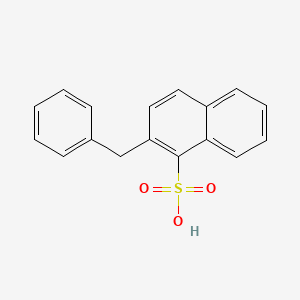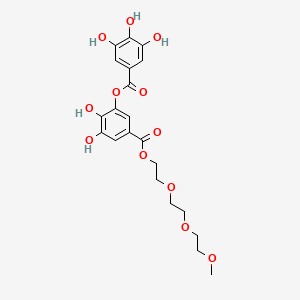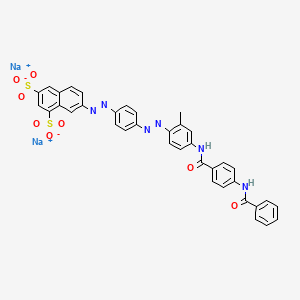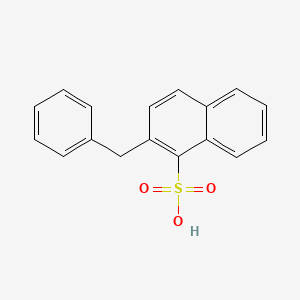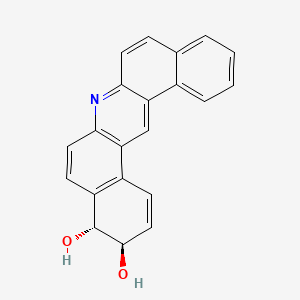
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- is a complex organic compound with the molecular formula C21H15NO2 This compound is a derivative of acridine, a polycyclic aromatic hydrocarbon, and is characterized by its unique dihydrodiol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of Dibenz(a,j)acridine, followed by dihydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and solvents like ethyl acetate. The reaction is carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure hydrogenation reactors. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product. The industrial methods are designed to be cost-effective and scalable, catering to the demands of various research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon structure.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)-
Wissenschaftliche Forschungsanwendungen
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as an anticancer agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, affecting the replication and transcription processes. It may also interact with enzymes and proteins, altering their activity and leading to various biological effects. The detailed pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenz(a,j)acridine: The parent compound, lacking the dihydrodiol structure.
Dibenz(a,j)acridine-3,4-dione: An oxidized derivative with different chemical properties.
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3S-trans)-: A stereoisomer with distinct stereochemistry.
Uniqueness
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- is unique due to its specific stereochemistry and dihydrodiol structure
Eigenschaften
CAS-Nummer |
117019-80-4 |
|---|---|
Molekularformel |
C21H15NO2 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
(7R,8R)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-diol |
InChI |
InChI=1S/C21H15NO2/c23-20-10-7-14-15(21(20)24)6-9-19-17(14)11-16-13-4-2-1-3-12(13)5-8-18(16)22-19/h1-11,20-21,23-24H/t20-,21-/m1/s1 |
InChI-Schlüssel |
LWQQPBNWXMYMEF-NHCUHLMSSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)[C@H]([C@@H](C=C5)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)C(C(C=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


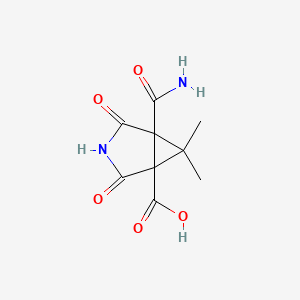
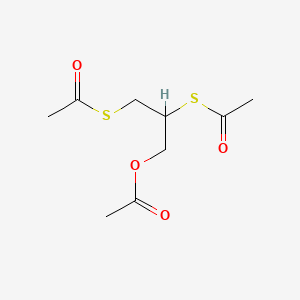
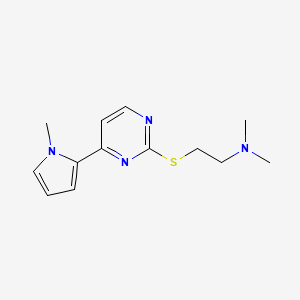
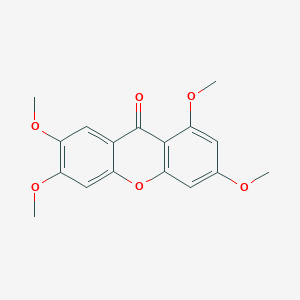
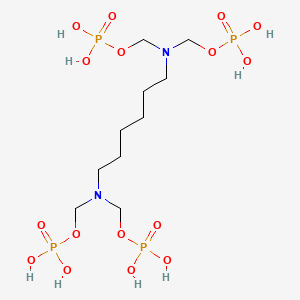
![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)

